molecular formula C12H10ClN3S B12698423 alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide CAS No. 81102-56-9

alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide

Cat. No.: B12698423
CAS No.: 81102-56-9
M. Wt: 263.75 g/mol
InChI Key: NNJLIKBVVMVGGR-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide is a chemical compound that belongs to the class of pyridazine derivatives It is characterized by the presence of a chlorophenyl group attached to the pyridazine ring, along with an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 4-chlorophenylpyridazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(4-Chlorophenyl)-3-pyridazineethanethioamide is unique due to its specific combination of a chlorophenyl group and a pyridazine ring with an ethanethioamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

81102-56-9

Molecular Formula

C12H10ClN3S

Molecular Weight

263.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-pyridazin-3-ylethanethioamide

InChI

InChI=1S/C12H10ClN3S/c13-9-5-3-8(4-6-9)11(12(14)17)10-2-1-7-15-16-10/h1-7,11H,(H2,14,17)

InChI Key

NNJLIKBVVMVGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C(C2=CC=C(C=C2)Cl)C(=S)N

Origin of Product

United States

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